molecular formula C10H12O2 B8751117 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol CAS No. 103324-02-3

2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol

Cat. No.: B8751117
CAS No.: 103324-02-3
M. Wt: 164.20 g/mol
InChI Key: WEJSEEHJVFVLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol (CAS 103324-02-3) is a high-value chemical building block of significant interest in organic and medicinal chemistry research. This compound serves as a crucial advanced intermediate in the synthesis of complex molecules, particularly within the 2,3-dihydrobenzofuran scaffold, a structure recognized for its prevalence in biologically active compounds . Its primary research application is as a precursor in the development of agrochemicals. It is a key synthon in the synthetic pathway of carbamate-based insecticides, such as carbofuran and its derivatives . The 2,3-dihydrobenzofuran core is also a privileged structure in pharmaceutical research, found in compounds investigated for a range of activities, including anti-inflammatory, anti-cancer, and anti-infective properties . Furthermore, this compound is utilized in methodological studies for constructing complex heterocyclic frameworks, often through transition metal-catalyzed C-H functionalization and annulation reactions . Product Specifications: • CAS Number: 103324-02-3 • Molecular Formula: C 10 H 12 O 2 • Molecular Weight: 164.20 g/mol This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

103324-02-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-3-ol

InChI

InChI=1S/C10H12O2/c1-10(2)9(11)7-5-3-4-6-8(7)12-10/h3-6,9,11H,1-2H3

InChI Key

WEJSEEHJVFVLMH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=CC=CC=C2O1)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol with structurally related benzofuran derivatives, emphasizing substituent effects, synthesis pathways, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 2,2-dimethyl; 3-OH 164.20 Carbofuran degradation intermediate
2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol 2,2-dimethyl; 7-OH 164.20 Metabolite of carbofuran in rats
(R)-2,2-Dimethyl-3-phenyl-2,3-dihydrobenzofuran-3-ol 2,2-dimethyl; 3-phenyl; 3-OH 254.34 Chiral intermediate in asymmetric synthesis
3,3-Dimethyl-2,3-dihydrobenzofuran-6-ol 3,3-dimethyl; 6-OH 164.20 Predicted collision cross-section: 132.0 Ų ([M+H]+)
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol 5-methyl; 7-bromo; 3-OH 243.10 Potential halogenated bioactive scaffold

Substituent Position and Reactivity

  • Hydroxyl Group Position : The hydroxyl group at the 3-position in this compound distinguishes it from 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol ( vs. 15). This positional difference alters hydrogen-bonding capacity and metabolic pathways. For example, the 7-OH derivative is a urinary metabolite in rats, while the 3-OH variant arises from environmental degradation .
  • Methyl vs. Phenyl Substitution : The introduction of a phenyl group at the 3-position () increases steric bulk and enhances chiral resolution, making it valuable in asymmetric catalysis. In contrast, the simpler methyl substitution in the target compound favors photolytic degradation .

Environmental and Metabolic Relevance

  • The target compound’s role as a carbofuran degradation product () contrasts with halogenated derivatives (e.g., 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol in ), which persist longer in ecosystems due to C-Br bond stability .

Q & A

Basic: What are the common synthetic routes for preparing 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The compound is typically synthesized via Lewis acid-promoted rearrangements of 2-hydroxybenzophenones (e.g., 7a–c ) with 1-(1-chloroalkyl)benzotriazoles (8a–c ) under controlled conditions. Optimization strategies include:

  • Temperature control : Reactions conducted at 283 K improve regioselectivity and reduce side products .
  • Catalyst selection : Low-valent titanium (LVT) reagents enhance rearrangement efficiency, particularly for forming 3-alkyl-3-aryl-substituted derivatives .
  • Solvent choice : Polar aprotic solvents (e.g., DCM) minimize undesired byproducts. Post-synthesis purification via recrystallization in ethanol yields colorless prisms with >85% purity .

Advanced: How do Lewis acid catalysts influence the regioselectivity in the synthesis of this compound derivatives?

Methodological Answer:
Lewis acids (e.g., TiCl₄) coordinate with carbonyl oxygen atoms, directing nucleophilic attack to specific positions. For example:

  • Regioselective alkylation : Coordination with the benzophenone carbonyl group directs chloroalkylbenzotriazoles to the para position, favoring 3-aryl-3-alkyl substitution .
  • Steric effects : Bulky substituents on the benzotriazole moiety shift selectivity toward less hindered sites, as evidenced by NMR studies of diastereomeric ratios .
  • Kinetic vs. thermodynamic control : Low-temperature conditions (e.g., -20°C) favor kinetic products, while elevated temperatures promote thermodynamic stabilization of carbocation intermediates .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for diastereotopic methyl protons (δ ~1.5 ppm, singlet) and hydroxyl proton signals (δ ~5.2 ppm, broad) .
    • ¹³C NMR : Distinct signals for quaternary carbons (C2, δ ~95 ppm) and carbonyl carbons (C3, δ ~170 ppm) confirm the fused benzofuran structure .
  • IR spectroscopy : A strong absorption band near 3400 cm⁻¹ indicates the hydroxyl group, while a carbonyl stretch at ~1700 cm⁻¹ confirms lactone formation in derivatives .
  • X-ray crystallography : Asymmetric unit analysis reveals dihedral angles (~79°) between the carbamate and benzofuran planes, critical for validating stereochemistry .

Advanced: What mechanistic insights support the formation of this compound via intramolecular C–H insertion, and how does substituent positioning affect this process?

Methodological Answer:

  • Carbene intermediates : Pyrolysis of (o-methoxyphenyl)hydroxycarbene generates a carbene species that undergoes C–H insertion into the adjacent methyl group. IR and matrix isolation studies confirm this pathway by detecting benzo[b]furan (9 ) as a dehydration byproduct .
  • Substituent effects :
    • Ortho substituents : Electron-donating groups (e.g., methoxy) stabilize the transition state, increasing insertion efficiency.
    • Steric hindrance : Bulky substituents at the meta position reduce reaction rates by impeding carbene approach .
  • Kinetic isotope effects (KIE) : Deuterium labeling at the methyl group (C-2) shows KIE values >2, supporting a concerted insertion mechanism .

Advanced: How can computational chemistry be applied to predict the stability and reactivity of this compound derivatives in synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Transition state modeling : Calculations at the B3LYP/6-311+G(d,p) level predict activation energies for carbene insertion, aligning with experimental yields .
    • Conformational analysis : Dihedral angles between the carbamate and benzofuran planes (e.g., 78.5° vs. 79.9°) correlate with crystallographic data, explaining stability differences between polymorphs .
  • Molecular docking : For derivatives with biological activity (e.g., α-adrenolytic agents), docking into receptor sites (e.g., α₁-adrenoceptor) identifies critical hydrogen-bonding interactions with Ser³⁹⁰ and Tyr³⁹³ residues .

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